molecular formula C16H15N3O2S B2766077 (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide CAS No. 2035004-11-4

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2766077
CAS No.: 2035004-11-4
M. Wt: 313.38
InChI Key: ZJIGZDUEKNGYRD-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes pyrazole, thiophene, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Acryloylation: The furan ring is then attached via an acryloylation reaction, where the furan derivative reacts with acryloyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the furan-acrylamide derivative under suitable conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group of the acrylamide moiety, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can take place at the pyrazole ring, where nucleophiles like amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Alcohols from the reduction of the acrylamide carbonyl group

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its multiple heterocyclic rings can interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases like cancer and inflammation.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of multiple reactive sites allows for the fine-tuning of its biological activity through structural modifications.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo polymerization and form stable, functional materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(pyridin-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.

    (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzofuran-3-yl)acrylamide: Contains a benzofuran ring, offering different electronic properties.

    (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(indole-3-yl)acrylamide: Features an indole ring, which can enhance biological activity.

Uniqueness

The uniqueness of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide lies in its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and the development of new compounds with diverse biological activities.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(3-2-13-4-8-21-11-13)17-10-15(14-5-9-22-12-14)19-7-1-6-18-19/h1-9,11-12,15H,10H2,(H,17,20)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIGZDUEKNGYRD-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.